molecular formula C8H14BrNO B14863118 5-(2-Bromoethyl)azepan-2-one

5-(2-Bromoethyl)azepan-2-one

Cat. No.: B14863118
M. Wt: 220.11 g/mol
InChI Key: RUCOLNMXFWMVCE-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)azepan-2-one: is a seven-membered heterocyclic compound containing a bromine atom and a lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)azepan-2-one typically involves the ring expansion of smaller cyclic compounds or the cyclization of linear precursors. One common method is the reaction of a suitable azepane derivative with a brominating agent under controlled conditions . For example, the reaction of 5-(bromomethyl)azepan-2-one with a base can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process requires careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromoethyl)azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(2-Bromoethyl)azepan-2-one is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for the synthesis of various heterocyclic compounds .

Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)azepan-2-one involves its interaction with molecular targets through its bromine atom and lactam ring. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

  • 5-(Bromomethyl)azepan-2-one
  • 3-(Acylamino)azepan-2-ones
  • Benzoazepines
  • Diazepines
  • Oxazepines
  • Thiazepines

Uniqueness: 5-(2-Bromoethyl)azepan-2-one is unique due to its specific substitution pattern and the presence of a bromine atomIts ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C8H14BrNO

Molecular Weight

220.11 g/mol

IUPAC Name

5-(2-bromoethyl)azepan-2-one

InChI

InChI=1S/C8H14BrNO/c9-5-3-7-1-2-8(11)10-6-4-7/h7H,1-6H2,(H,10,11)

InChI Key

RUCOLNMXFWMVCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCCC1CCBr

Origin of Product

United States

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